Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)-

CAS No.: 602326-30-7

Cat. No.: VC1848748

Molecular Formula: C12H6Br4O2

Molecular Weight: 501.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 602326-30-7 |

|---|---|

| Molecular Formula | C12H6Br4O2 |

| Molecular Weight | 501.79 g/mol |

| IUPAC Name | 2,4-dibromo-5-(2,4-dibromophenoxy)phenol |

| Standard InChI | InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(15)3-6)18-12-5-10(17)7(14)4-9(12)16/h1-5,17H |

| Standard InChI Key | CYEHJPJINBJWOJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C(=C2)O)Br)Br |

| Canonical SMILES | C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C(=C2)O)Br)Br |

Introduction

Structural Characterization and Identification

Molecular Identity and Nomenclature

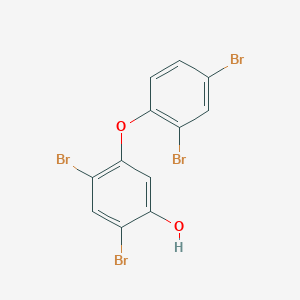

Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- is uniquely identified through several standardized chemical identifiers and naming systems. Its formal IUPAC name is 2,4-dibromo-5-(2,4-dibromophenoxy)phenol, providing a systematic description of its chemical structure and constituent elements. This compound is also associated with the CAS Registry Number 602326-30-7, which serves as its unique identifier in chemical databases and literature.

The compound's molecular structure consists of two phenol rings connected through an ether linkage, with bromine atoms strategically positioned at the 2,4-positions on one ring and at the 2,4-positions on the other ring, plus a hydroxyl group. This arrangement contributes to the compound's distinctive chemical behavior and properties. The systematic placement of bromine atoms is critical to understanding the compound's reactivity patterns and potential applications.

For computational and database purposes, the compound is represented by standardized notations including its Standard InChI (InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(15)3-6)18-12-5-10(17)7(14)4-9(12)16/h1-5,17H) and InChIKey (CYEHJPJINBJWOJ-UHFFFAOYSA-N). Additionally, its SMILES notation (C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C(=C2)O)Br)Br) provides a linear text representation of its molecular structure, facilitating computational analysis and database searching.

Physical and Chemical Properties

Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- typically appears as a solid at room temperature, with distinct physical properties that influence its handling, storage, and application in various contexts. Its physical state is consistent with other brominated phenol derivatives of similar molecular weight and structure.

The compound has a molecular formula of C12H6Br4O2, indicating the presence of 12 carbon atoms, 6 hydrogen atoms, 4 bromine atoms, and 2 oxygen atoms in its structure. This composition results in a molecular weight of 501.79 g/mol, which influences its behavior in various chemical reactions and physical processes.

The presence of multiple bromine substituents significantly affects the compound's chemical behavior. Bromine atoms, being electron-withdrawing groups, influence the electron density distribution across the molecular structure, affecting the reactivity of different functional groups within the molecule. The hydroxyl group in the compound contributes to its ability to participate in hydrogen bonding and related interactions, which can be significant in certain applications and reaction contexts.

Table 1 below summarizes the key physical and chemical properties of Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)-:

| Property | Value |

|---|---|

| CAS Number | 602326-30-7 |

| Molecular Formula | C12H6Br4O2 |

| Molecular Weight | 501.79 g/mol |

| Physical State | Solid at room temperature |

| IUPAC Name | 2,4-dibromo-5-(2,4-dibromophenoxy)phenol |

| Standard InChI | InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(15)3-6)18-12-5-10(17)7(14)4-9(12)16/h1-5,17H |

| Standard InChIKey | CYEHJPJINBJWOJ-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C(=C2)O)Br)Br |

Synthesis Methodologies

Laboratory Synthesis Procedures

The synthesis of Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- typically involves electrophilic aromatic substitution reactions, where bromination of phenolic compounds occurs under controlled conditions. This process requires careful management of reaction parameters to ensure proper positioning of bromine atoms on the phenol rings and formation of the ether linkage connecting the two rings.

The laboratory synthesis generally begins with appropriate phenol precursors, which undergo selective bromination using bromine sources such as molecular bromine (Br2) or N-bromosuccinimide (NBS). The reaction conditions, including temperature, solvent system, and catalyst choice, are critical factors that influence the selectivity and yield of the bromination process. These conditions must be carefully optimized to promote bromination at the desired positions while minimizing side reactions and unwanted byproducts.

Formation of the ether linkage between the two phenol rings typically involves nucleophilic substitution reactions, where one brominated phenol derivative reacts with another under basic conditions. The hydroxyl group on one phenol ring acts as a nucleophile, attacking an electrophilic carbon atom on the second ring, resulting in the formation of the ether bond. This step requires careful control of reaction conditions to ensure proper regioselectivity and minimize competing reactions.

Industrial Production Methods

In industrial settings, the production of Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- often utilizes continuous flow reactors that allow for precise control over reaction parameters such as temperature, reagent concentration, and residence time. These systems offer advantages in terms of reaction efficiency, product consistency, and scalability compared to batch processes used in laboratory settings.

Industrial synthesis protocols typically incorporate sophisticated purification techniques to ensure high purity of the final product. These may include crystallization processes, where the product is dissolved in an appropriate solvent and then recrystallized under controlled conditions to remove impurities. Distillation techniques may also be employed, particularly for purifying intermediates in the synthetic pathway.

Quality control measures are essential in industrial production to ensure consistent product quality and compliance with regulatory standards. These typically involve analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy to verify the identity, purity, and structural integrity of the final product.

Chemical Reactivity and Reaction Mechanisms

General Reactivity Patterns

Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- exhibits reactivity patterns influenced by its complex structure, particularly the presence of multiple bromine substituents and the phenolic hydroxyl group. The bromine atoms, being electron-withdrawing groups, affect the electron density distribution across the aromatic rings, influencing the molecule's reactivity toward various reagents and reaction conditions.

The phenolic hydroxyl group serves as a key reactive site, capable of participating in various reactions including oxidation, reduction, and substitution processes. This functional group can engage in hydrogen bonding interactions, which influence the compound's solubility in different solvents and its interactions with other molecules in solution. Additionally, under basic conditions, the hydroxyl group can be deprotonated to form a phenolate anion, increasing its nucleophilicity and reactivity in certain contexts.

The ether linkage connecting the two phenol rings represents another potential reaction site, although it generally exhibits lower reactivity compared to the hydroxyl group. Under specific conditions, such as strong acidic environments or high temperatures, the ether bond may undergo cleavage reactions, leading to the separation of the two aromatic rings. This reactivity must be considered when designing reaction conditions for processes involving this compound.

Specific Reaction Types

The compound undergoes several types of chemical reactions that exploit its structural features for various applications. Oxidation reactions involving the phenolic hydroxyl group can lead to the formation of quinones or related structures, potentially useful in certain synthetic pathways or applications. These reactions typically require oxidizing agents such as hydrogen peroxide, potassium permanganate, or specific enzymatic systems.

Nucleophilic aromatic substitution reactions can occur at carbon atoms bearing bromine substituents, particularly under conditions that enhance the electrophilicity of these positions. These reactions can be useful for further functionalization of the molecule, introducing new substituents that modify its properties and potential applications. The reactivity in such processes is influenced by the electronic effects of the bromine atoms and other substituents present in the structure.

In analytical chemistry, the compound may serve as a reference standard or analytical reagent for the development and validation of methods for detecting and quantifying similar brominated compounds in environmental samples or consumer products. Its well-defined structure and composition make it suitable for calibration purposes in various analytical techniques.

Research Status and Future Directions

Current research involving Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- appears limited, based on the available literature. Most information focuses on its basic chemical properties and potential synthesis methods rather than specific applications or biological activities. This suggests opportunities for expanded research to better understand its potential utility across various domains.

Future research directions might include comprehensive evaluation of the compound's biological activities, including potential effects on enzymatic systems or cellular processes. Such studies would be essential for assessing both potential therapeutic applications and potential toxicological concerns associated with environmental exposure. The compound's structural features suggest possible interactions with various biological targets, which warrant systematic investigation.

Environmental fate and behavior studies represent another important research direction, particularly given concerns associated with brominated compounds in the environment. Understanding the compound's persistence, bioaccumulation potential, and degradation pathways would be essential for assessing its environmental impact and informing regulatory decisions. Such research would contribute to broader knowledge about the environmental behavior of brominated phenolic compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume